molecular formula C15H20ClNO4 B3064823 N-(5-chlorosalicyloyl)-8-aminocaprylic acid CAS No. 204852-67-5

N-(5-chlorosalicyloyl)-8-aminocaprylic acid

Cat. No. B3064823
M. Wt: 313.77 g/mol
InChI Key: XRTHAPZDZPADIL-UHFFFAOYSA-N
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Patent
US08207227B2

Procedure details

400 L of purified water, USP and 45.4 kg NaOH pellets were charged to a 200 gallon glass-lined reactor and the agitator was set to 100-125 RPM. 123.5 kg of the ethyl 8-(6-chloro-2H-1,3-benzoxazine-2,4(3H)-dionyl)octanoate wet cake was charged to the reactor. The charging port was closed. Cooling water applied to the condenser and the valve reactor overheads were set for atmospheric distillation. The reactor contents were heated to 98° C. and conversion monitored by HPLC. Initially (approximately 40 minutes) the reactor refluxed at 68° C., however, as the ethanol was removed (over 3 hours) by distillation the reactor temperature rose to 98° C. The starting material disappeared, as determined by HPLC, at approximately 4 hours. The reactor contents were cooled to 27° C. 150 L of purified water and USP were charged to an adjacent 200 gallon glass-lined reactor and the agitator was set to 100-125 RPM. 104 L of concentrated (12M) hydrochloric acid was charged to the reactor and cooled to 24° C. The saponified reaction mixture was slowly (over 5 hours) charged to the 200-gallon glass-lined reactor. The material (45 L and 45 L) was split into 2 reactors (200 gallons each) because of carbon dioxide evolution. The product precipitated out of solution. The reaction mixture was adjusted to a pH of 2.0-4.0 with 50% NaOH solution (2 L water, 2 kg NaOH). The reactor contents were cooled to 9-15° C. The intermediate crystallized out of solution over approximately 9 hours. The reactor slurry was centrifuged to isolate the intermediate. 50 L of purified water and USP were charged to a 200-gallon glass-lined reactor and this rinse was used to wash the centrifuge wet cake. The wet cake was unloaded into double polyethylene bags placed inside a plastic drum. The N-(5-chlorosalicyloyl)-8-aminocaprylic acid was dried under vacuum (27″ Hg) at 68° C. for 38 hours. The dry cake was unloaded into double polyethylene bags placed inside a 55-gallon, steel unlined, open-head drums with a desiccant bag placed on top. The dried isolated yield was 81 kg of N-(5-chlorosalicyloyl)-8-aminocaprylic acid.
Name
ethyl 8-(6-chloro-2H-1,3-benzoxazine-2,4(3H)-dionyl)octanoate
Quantity
123.5 kg
Type
reactant
Reaction Step One
Name
Quantity
50 L
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
45.4 kg
Type
reactant
Reaction Step Four
Name
Quantity
400 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Cl:3][C:4]1[CH:5]=[CH:6][C:7]2[O:12]C(=O)[N:10]([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][C:21]([O:23]CC)=[O:22])[C:9](=[O:26])[C:8]=2[CH:27]=1>O>[Cl:3][C:4]1[CH:27]=[C:8]([C:9]([NH:10][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][C:21]([OH:23])=[O:22])=[O:26])[C:7]([OH:12])=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
ethyl 8-(6-chloro-2H-1,3-benzoxazine-2,4(3H)-dionyl)octanoate
Quantity
123.5 kg
Type
reactant
Smiles
ClC=1C=CC2=C(C(N(C(O2)=O)CCCCCCCC(=O)OCC)=O)C1
Step Two
Name
Quantity
50 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
45.4 kg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
400 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
98 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The charging port was closed
DISTILLATION
Type
DISTILLATION
Details
the valve reactor overheads were set for atmospheric distillation
TEMPERATURE
Type
TEMPERATURE
Details
Initially (approximately 40 minutes) the reactor refluxed at 68° C.
Duration
40 min
CUSTOM
Type
CUSTOM
Details
however, as the ethanol was removed (over 3 hours)
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
by distillation the reactor temperature
CUSTOM
Type
CUSTOM
Details
rose to 98° C
TEMPERATURE
Type
TEMPERATURE
Details
The reactor contents were cooled to 27° C
ADDITION
Type
ADDITION
Details
150 L of purified water and USP were charged to an adjacent 200 gallon glass-lined reactor
CONCENTRATION
Type
CONCENTRATION
Details
104 L of concentrated (12M) hydrochloric acid
ADDITION
Type
ADDITION
Details
was charged to the reactor
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 24° C
CUSTOM
Type
CUSTOM
Details
(over 5 hours)
Duration
5 h
ADDITION
Type
ADDITION
Details
charged to the 200-gallon glass-lined reactor
CUSTOM
Type
CUSTOM
Details
The material (45 L and 45 L) was split into 2 reactors (200 gallons each) because of carbon dioxide evolution
CUSTOM
Type
CUSTOM
Details
The product precipitated out of solution
TEMPERATURE
Type
TEMPERATURE
Details
The reactor contents were cooled to 9-15° C
CUSTOM
Type
CUSTOM
Details
The intermediate crystallized out of solution over approximately 9 hours
Duration
9 h
CUSTOM
Type
CUSTOM
Details
to isolate the intermediate
WASH
Type
WASH
Details
to wash the centrifuge wet cake
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The N-(5-chlorosalicyloyl)-8-aminocaprylic acid was dried under vacuum (27″ Hg) at 68° C. for 38 hours
Duration
38 h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=CC=C(C(C(=O)NCCCCCCCC(=O)O)=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: CALCULATEDPERCENTYIELD 76.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.